molecular formula C44H28MgN4 B1143866 MAGNESIUM MESO-TETRAPHENYLPORPHINE CAS No. 14640-21-2

MAGNESIUM MESO-TETRAPHENYLPORPHINE

Cat. No.: B1143866
CAS No.: 14640-21-2
M. Wt: 637.02
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium meso-tetraphenylporphine is a magnesium-bound porphyrin derivative. Porphyrins are a group of heterocyclic macrocycles that play a crucial role in various biological processes, including oxygen transport and photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-substituted porphyrins, including magnesium meso-tetraphenylporphine, can be achieved through several methods. One of the most common methods is the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde in an acidic medium. This reaction is typically carried out in propionic acid at reflux temperature, followed by the addition of magnesium salts to form the magnesium complex .

Industrial Production Methods: Industrial production of this compound involves scaling up the Adler-Longo method. The reaction conditions are optimized to increase yield and purity. Continuous flow synthesis has also been explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion, which can coordinate with different ligands and reagents.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups onto the porphyrin ring .

Scientific Research Applications

Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to absorb light and transfer energy to other molecules. This property is utilized in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of target cells. The magnesium ion plays a crucial role in stabilizing the porphyrin structure and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Magnesium meso-tetraphenylporphine can be compared with other similar compounds such as:

    Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium. It has different photophysical properties and reactivity.

    Iron meso-tetraphenylporphine: Contains iron and is used as a model for studying heme proteins. It has distinct redox properties compared to this compound.

    Copper meso-tetraphenylporphine: Contains copper and is used in various catalytic applications.

This compound is unique due to its specific photophysical properties and its ability to form stable complexes with various ligands, making it highly versatile for different applications.

Properties

CAS No.

14640-21-2

Molecular Formula

C44H28MgN4

Molecular Weight

637.02

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.